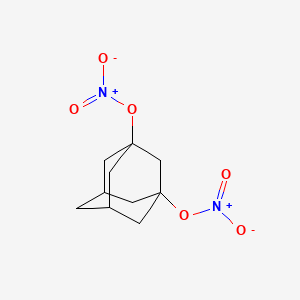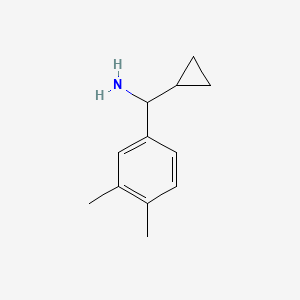
Cyclopropyl-(3,4-difluorophenyl)methanamine
Descripción general
Descripción
Cyclopropyl-(3,4-difluorophenyl)methanamine is a synthetic compound with a molecular weight of 183.2 . It is also known by its IUPAC name [2-(3,4-difluorophenyl)cyclopropyl]methanamine .
Molecular Structure Analysis
The molecular structure of Cyclopropyl-(3,4-difluorophenyl)methanamine is represented by the InChI code1S/C10H11F2N/c11-9-2-1-6 (4-10 (9)12)8-3-7 (8)5-13/h1-2,4,7-8H,3,5,13H2 . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 3,4-difluorophenyl group .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Cyclopropyl-(3,4-difluorophenyl)methanamine is a chemical compound that can be used in various chemical reactions . For instance, the amine group can act as a nucleophile, reacting with suitable electrophiles. It could also be further modified through reductive amination reactions.
Drug Development
The unique structure of Cyclopropyl-(3,4-difluorophenyl)methanamine enables diverse applications in drug development. The presence of the amine group and the hydrochloride salt suggests some degree of water solubility, which is an important factor in drug formulation.
Material Science
In material science, the compound’s unique structure, particularly the presence of the cyclopropyl ring and the aromatic group, suggests a relatively high molecular weight, potentially leading to a solid at room temperature. This could be useful in the development of new materials with specific properties.
Molecular Interactions
Understanding molecular interactions is crucial in many fields of scientific research. The presence of the amine group and the hydrochloride salt in Cyclopropyl-(3,4-difluorophenyl)methanamine makes it a good candidate for studying these interactions.
Acid-Base Reactions
The protonated amine in Cyclopropyl-(3,4-difluorophenyl)methanamine can participate in acid-base reactions. This makes it a useful compound in studies related to acid-base chemistry.
Electronic Properties
The presence of fluorine atoms in the compound can affect its electronic properties. This makes it a potential candidate for research in fields like electronics and nanotechnology.
Propiedades
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTXBPDMFUVKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3,4-difluorophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)








